molecular formula C12H14N2O4 B11745979 (2R,3R,4S,5R)-2-(1H-1,3-benzodiazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-(1H-1,3-benzodiazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B11745979
M. Wt: 250.25 g/mol
InChI Key: VQJDOEMQZNKEMJ-DDHJBXDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,3R,4S,5R)-2-(1H-1,3-benzodiazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a complex organic molecule that features a benzodiazole ring attached to a sugar-like oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents.

    Attachment to the Oxolane Ring: The benzodiazole ring is then attached to a pre-formed oxolane ring through a nucleophilic substitution reaction.

    Functionalization: The hydroxymethyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The benzodiazole ring can undergo reduction to form a dihydrobenzodiazole derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Antimicrobial Activity: Studied for its potential antimicrobial properties.

    Cancer Research: Explored for its ability to inhibit cancer cell growth.

Industry

    Materials Science: Used in the development of new materials with unique properties.

    Polymer Chemistry: Incorporated into polymers to enhance their properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding.

    Receptor Binding: Interacts with cellular receptors, modulating their activity.

    Chemical Reactivity: Participates in chemical reactions that alter its structure and function.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4S,5R)-2-(1H-1,3-benzodiazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    (2R,3R,4S,5R)-2-(1H-1,3-benzodiazol-1-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol: Similar structure but with a pyrrolidine ring.

Uniqueness

The unique combination of the benzodiazole ring and the oxolane ring, along with the hydroxymethyl group, gives this compound distinct chemical and biological properties that are not found in its analogs.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(benzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H14N2O4/c15-5-9-10(16)11(17)12(18-9)14-6-13-7-3-1-2-4-8(7)14/h1-4,6,9-12,15-17H,5H2/t9-,10-,11-,12-/m1/s1

InChI Key

VQJDOEMQZNKEMJ-DDHJBXDOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.